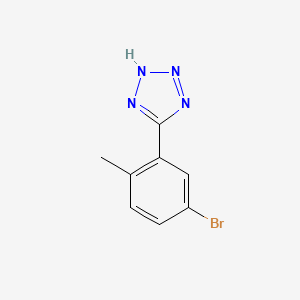![molecular formula C7H16Cl2N2O2 B1380064 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1082735-89-4](/img/structure/B1380064.png)
2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1082735-89-4 . It has a molecular weight of 231.12 .
Molecular Structure Analysis
The IUPAC name for this compound is piperidin-4-ylglycine dihydrochloride . The InChI code is 1S/C7H14N2O2.2ClH/c10-7(11)5-9-6-1-3-8-4-2-6;;/h6,8-9H,1-5H2,(H,10,11);2*1H . This indicates that the compound consists of a piperidine ring attached to an acetic acid group, and it is in its dihydrochloride form.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.12 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Microbial Studies
One of the primary applications of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride and its derivatives is in the synthesis of new chemical entities with potential antibacterial and antifungal activities. For example, Patel and Agravat (2007) described the synthesis of new pyridine derivatives, showcasing the compound's utility in generating molecules with significant antimicrobial properties. These derivatives were prepared through a series of chemical reactions involving condensation and electrophilic substitution, demonstrating the compound's versatility as a building block in organic synthesis (Patel & Agravat, 2007).
Crystal Structure Analysis
The compound has also been explored in crystallography to understand the structural properties of related molecules. Park et al. (2016) investigated the crystal structure of a pyridine herbicide, which shares a common structural motif with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride. Their work provides insight into the molecular interactions and hydrogen bonding patterns that contribute to the stability and biological activity of such compounds (Park, Choi, Kwon, & Kim, 2016).
Anticancer Research
In the context of anticancer research, derivatives of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride have been evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation. The synthesis of Aurora kinase inhibitors, as reported by ロバート ヘンリー,ジェームズ (2006), exemplifies the application of this compound in developing therapeutics aimed at cancer treatment. Their work underscores the significance of structural modification and functionalization in achieving desired biological activities (ロバート ヘンリー,ジェームズ, 2006).
Vasodilation Activity
Research into the vasodilatory effects of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride derivatives has shown promising results. Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, indicating the compound's applicability in cardiovascular research. Their study highlights the importance of structural diversity in discovering new agents that can modulate vascular tone and blood pressure (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Radiolabeling and PET Studies
Furthermore, the compound has been utilized in the development of radiolabeled ligands for positron emission tomography (PET) studies, as demonstrated by Carpinelli et al. (2006). Their work involved the improved synthesis of a precursor for [11C]MP4A, a ligand used in PET studies to investigate the acetylcholine neurotransmission system. This application underscores the compound's value in neuroscientific research and its role in advancing our understanding of neurotransmitter dynamics (Carpinelli, Magni, Cattaneo, Matarrese, Turolla, Todde, Bosso, Galli Kienle, & Fazio, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives can interact with various biological targets, including receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through the piperidin-4-yl and aminoacetic acid moieties, leading to changes in the activity of the target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propiedades
IUPAC Name |
2-(piperidin-4-ylamino)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c10-7(11)5-9-6-1-3-8-4-2-6;;/h6,8-9H,1-5H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDHUKNWXSRLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

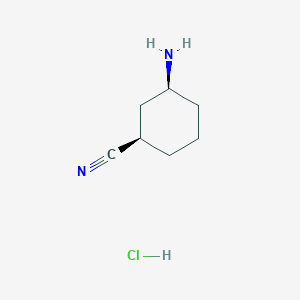

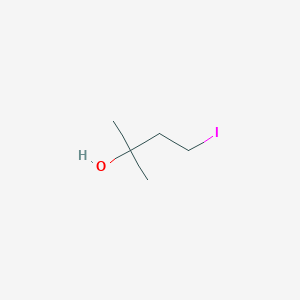
![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)
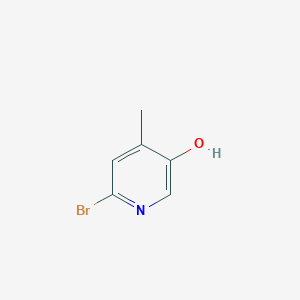
![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
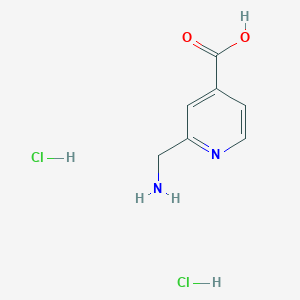
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
